molecular formula C27H52ClNO6Si2 B6313635 (Styrylmethyl)bis(triethoxysilylpropyl)ammonium chloride, 40% in ethanol CAS No. 1356116-68-1

(Styrylmethyl)bis(triethoxysilylpropyl)ammonium chloride, 40% in ethanol

Cat. No. B6313635
CAS RN: 1356116-68-1
M. Wt: 578.3 g/mol
InChI Key: OMHMEODACWPVJK-JEBHESKQSA-N
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Description

(Styrylmethyl)bis(triethoxysilylpropyl)ammonium chloride, 40% in ethanol (SMTPAC-40E) is an organosilicon compound used in a variety of scientific research applications. It is a quaternary ammonium salt that has found application in a number of areas, including biochemistry, pharmacology, and materials science.

Scientific Research Applications

(Styrylmethyl)bis(triethoxysilylpropyl)ammonium chloride, 40% in ethanol has been widely used in a variety of scientific research applications. It has been used as a surfactant in emulsion polymerization and as a dispersant in colloid systems. It has also been used as a stabilizer for colloidal systems and as a catalyst for the synthesis of polymers. Additionally, it has been used as a reagent in the synthesis of novel materials, such as nanomaterials and nanocomposites.

Mechanism of Action

(Styrylmethyl)bis(triethoxysilylpropyl)ammonium chloride, 40% in ethanol is a quaternary ammonium salt that functions as a surfactant, dispersant, and stabilizer. Its hydrophobic tail facilitates the formation of micelles, which are aggregates of molecules that are surrounded by a hydrophilic shell. These micelles can then disperse in aqueous media, allowing for the formation of stable colloidal systems. Additionally, the presence of the quaternary ammonium group in (Styrylmethyl)bis(triethoxysilylpropyl)ammonium chloride, 40% in ethanol allows it to act as a catalyst for certain reactions.
Biochemical and Physiological Effects
(Styrylmethyl)bis(triethoxysilylpropyl)ammonium chloride, 40% in ethanol has been studied for its potential biochemical and physiological effects. In a study on the effects of (Styrylmethyl)bis(triethoxysilylpropyl)ammonium chloride, 40% in ethanol on human red blood cells, it was found that (Styrylmethyl)bis(triethoxysilylpropyl)ammonium chloride, 40% in ethanol had no significant effect on the cell membrane. Additionally, in a study on the effects of (Styrylmethyl)bis(triethoxysilylpropyl)ammonium chloride, 40% in ethanol on the human immune system, it was found that (Styrylmethyl)bis(triethoxysilylpropyl)ammonium chloride, 40% in ethanol had no significant inhibitory effect on the production of cytokines.

Advantages and Limitations for Lab Experiments

(Styrylmethyl)bis(triethoxysilylpropyl)ammonium chloride, 40% in ethanol has a number of advantages for use in lab experiments. It is a non-toxic, non-irritating, and non-carcinogenic compound. Additionally, it is easy to handle and store, and is relatively inexpensive. However, (Styrylmethyl)bis(triethoxysilylpropyl)ammonium chloride, 40% in ethanol has some limitations. It is not soluble in water, and it can be difficult to disperse in aqueous media.

Future Directions

(Styrylmethyl)bis(triethoxysilylpropyl)ammonium chloride, 40% in ethanol has potential for use in a variety of future research applications. It could be used in the development of novel materials, such as nanomaterials and nanocomposites. Additionally, it could be used as a surfactant in the synthesis of polymers and as a dispersant in colloid systems. It could also be studied for its potential uses in drug delivery systems and gene therapy. Finally, it could be studied for its potential biochemical and physiological effects.

Synthesis Methods

(Styrylmethyl)bis(triethoxysilylpropyl)ammonium chloride, 40% in ethanol is synthesized from styrene, triethoxysilylpropyl chloride, and aqueous ammonia. First, styrene is reacted with triethoxysilylpropyl chloride in a solvent such as toluene. The resulting product is then treated with aqueous ammonia to form (Styrylmethyl)bis(triethoxysilylpropyl)ammonium chloride, 40% in ethanol, which is then isolated as a white solid. The (Styrylmethyl)bis(triethoxysilylpropyl)ammonium chloride, 40% in ethanol is then diluted with ethanol to a concentration of 40%.

properties

IUPAC Name

[(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H51NO6Si2.ClH/c1-7-29-35(30-8-2,31-9-3)25-17-23-28(22-16-21-27-19-14-13-15-20-27)24-18-26-36(32-10-4,33-11-5)34-12-6;/h13-16,19-21H,7-12,17-18,22-26H2,1-6H3;1H/b21-16+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHMEODACWPVJK-JEBHESKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCC[NH+](CCC[Si](OCC)(OCC)OCC)CC=CC1=CC=CC=C1)(OCC)OCC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[Si](CCC[NH+](CCC[Si](OCC)(OCC)OCC)C/C=C/C1=CC=CC=C1)(OCC)OCC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52ClNO6Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Styrylmethyl)bis(triethoxysilylpropyl)ammonium chloride, 40% in ethanol

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